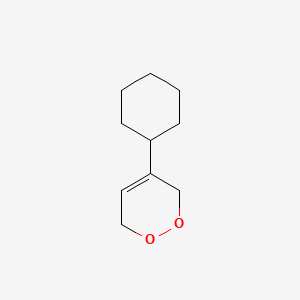

4-Cyclohexyl-3,6-dihydro-1,2-dioxine

Beschreibung

Eigenschaften

CAS-Nummer |

681855-85-6 |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

4-cyclohexyl-3,6-dihydro-1,2-dioxine |

InChI |

InChI=1S/C10H16O2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h6,9H,1-5,7-8H2 |

InChI-Schlüssel |

LVWFERDGQYSCNU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=CCOOC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Parameters

- Substrate Design : The diene must adopt an s-cisoid conformation to facilitate the [4+2] pathway. Cyclic 1,3-dienes, such as cyclohexyl-substituted derivatives, are ideal due to conformational rigidity.

- Photosensitizer : Rose Bengal or other triplet sensitizers (e.g., xanthone) are employed to generate ¹O₂ under visible or UV light.

- Conditions : Reactions typically proceed in inert solvents (e.g., dichloromethane) under controlled illumination (λ > 250 nm).

Mechanistic Pathway

- Excitation : The photosensitizer absorbs light, inducing intersystem crossing to the triplet state.

- Energy Transfer : The triplet sensitizer transfers energy to ground-state oxygen, generating ¹O₂.

- Cycloaddition : ¹O₂ reacts with the s-cisoid diene via a [4π+2π] mechanism, forming the 1,2-dioxine ring.

Challenges and Optimizations

- Steric Effects : Bulky substituents like cyclohexyl may hinder the s-cisoid conformation. This can be mitigated by using conformationally restricted dienes or electron-donating groups to stabilize the transition state.

- Side Reactions : Competing [2π+2π] cycloadditions or ene reactions are minimized under low-temperature, anaerobic conditions.

Electron Transfer Oxidation of 1,3-Butadienes

An alternative route employs Lewis acid-catalyzed electron transfer oxidation to generate the endoperoxide. This method is particularly effective for sterically demanding substrates.

Reaction Components

Mechanistic Steps

Advantages Over Photochemical Methods

- Thermal Stability : Reactions proceed at elevated temperatures (e.g., 40–60°C), avoiding photodegradation risks.

- Catalyst Flexibility : Transition metal catalysts (e.g., FeBr₃) enhance reaction rates for bulky substrates.

Comparative Analysis of Preparation Methods

Challenges in Steric Control and Selectivity

Steric Hindrance from Cyclohexyl Group

The cyclohexyl substituent at the 4-position introduces steric bulk, potentially disrupting the s-cisoid conformation required for [4+2] cycloaddition. Strategies to overcome this include:

Analyse Chemischer Reaktionen

Reaktionstypen

4-Cyclohexyl-3,6-dihydro-1,2-dioxin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können den Dioxinring in Diole oder andere reduzierte Formen umwandeln.

Substitution: Die Cyclohexylgruppe kann Substitutionsreaktionen mit Elektrophilen oder Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden häufig verwendet.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) ist effektiv.

Substitution: Halogenierungsmittel oder organometallische Reagenzien werden unter milden bis mäßigen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen cyclohexylsubstituierte Ketone, Alkohole und verschiedene substituierte Derivate, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 4-Cyclohexyl-3,6-dihydro-1,2-dioxin seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann biochemische Stoffwechselwege modulieren, indem sie an aktive Zentren bindet oder die Konformation von Zielproteinen verändert. Diese Wechselwirkungen können zu Veränderungen in zellulären Prozessen und physiologischen Reaktionen führen.

Wirkmechanismus

The mechanism by which 4-Cyclohexyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

a. Diethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS: N/A)

This compound shares the cyclohexene backbone but features ester substituents at the 1,2-positions. Unlike 4-cyclohexyl-1,2-dioxine, it lacks the peroxide bridge, rendering it inert in cycloaddition reactions. However, its electron-withdrawing ester groups enhance stability against thermal degradation compared to the dioxine derivative .

b. cis-Tetrahydrophthalic Anhydride (CAS: N/A)

A cyclohexene-fused anhydride, this compound is highly reactive in Diels-Alder reactions due to its strained cyclic structure. Unlike 1,2-dioxines, it forms six-membered adducts without peroxide intermediates, making it a preferred substrate in polymer chemistry .

c. Sultine Derivatives (e.g., 4,5-Benzo-3,6-dihydro-1,2-oxathiin 2-oxide)

Sultines are sulfur-containing analogs of 1,2-dioxines. They undergo [4+2] cycloadditions with fullerenes to yield thermodynamically stable adducts without byproducts (e.g., SO₂ elimination). In contrast, 4-cyclohexyl-1,2-dioxine forms less stable adducts due to peroxide bond cleavage under thermal stress .

Reactivity and Stereochemical Outcomes

The [4+2] cycloaddition of singlet oxygen with dienes is stereospecific. For example:

Solvent and Byproduct Formation

- Methanol Solvent: Photooxidation of dienes in methanol yields 4-methoxy-2-hydroperoxides and oxetanes alongside dioxines, indicating a stepwise reaction pathway. This contrasts with sultine cycloadditions, which proceed without solvent-dependent side products .

- Microwave Heating : Structural analogs like 3,6-dihydro-1,2-pyridazines form in high yields (e.g., 80–95%) under microwave conditions, whereas traditional synthesis of 1,2-dioxines requires prolonged heating and yields are lower (~60–70%) .

Thermodynamic Stability

- Sultine-Fullerene Adducts : Exhibit exceptional stability due to aromatic stabilization in the fullerene cage.

- 1,2-Dioxine Adducts : Less stable; peroxide bonds are prone to cleavage under thermal or photolytic conditions .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Table 2: Reaction Conditions and Byproducts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.